molecular formula C6H13NO5 B1312427 (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 74867-91-7

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1312427
CAS RN: 74867-91-7
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-FPRJBGLDSA-N
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Description

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as 2-amino-6-hydroxymethyl-tetrahydropyran-3,4,5-triol or AHTP, is a novel compound with a wide range of applications in the scientific world. It has been studied extensively in recent years due to its unique properties and potential therapeutic applications. AHTP is a small organic molecule that is composed of three oxygen atoms and five carbon atoms. It has a molecular weight of 180.19 g/mol and a melting point of 393-395°C. AHTP has been found to possess antioxidant, anti-inflammatory, and antifungal properties.

Scientific Research Applications

Chemical Synthesis and Crystallography

The compound has been utilized in the chemical synthesis of complex molecules. Hijji et al. (2021) described the one-pot microwave-assisted synthesis of a water-soluble Glucose amine Schiff base (GASB-1) derivative from this compound, emphasizing its utility in rapid synthesis with high yield and purity. The 3D structure was determined using single crystal X-ray diffraction data, and various analyses such as Hirshfeld surface analysis, molecular electronic potential, and density of state computations were performed (Hijji et al., 2021).

Catalysis and Green Chemistry

Aghazadeh and Nikpassand (2019) reported the use of 2-amino glucose in synthesizing a magnetically recoverable nanocatalyst for the green synthesis of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes. The methodology highlighted the environmental friendliness, high purity of the desired products, and short reaction times, marking the compound's importance in facilitating green chemical reactions (Aghazadeh & Nikpassand, 2019).

Novel Compound Synthesis

Liu et al. (2008) developed a convenient approach for synthesizing a derivative of this compound, highlighting its role in the preparation of novel compounds. The method avoided isomers of undesired ortho-products and provided a straightforward synthesis route (Liu et al., 2008).

Magnetic Nanoparticle Functionalization

Nikpassand and Farshami (2020) also used 2-amino glucose for functionalizing silica-coated NiFe2O4 nanoparticles, leading to an eco-friendly synthesis of novel 3-pyrazolyl-4H-1,2,4-triazoles. The catalyst could be easily recovered and reused, showcasing the compound's role in sustainable and efficient synthesis processes (Nikpassand & Farshami, 2020).

Mechanism of Action

Target of Action

The primary targets of 1-Amino-1-deoxy-beta-D-galactose are β-D-galactosidase(s) and galactose oxidase(s) . These enzymes play crucial roles in the metabolism of galactose, a type of sugar. β-D-galactosidase is responsible for breaking down lactose into glucose and galactose, while galactose oxidase is involved in the oxidation of primary alcohols to aldehydes.

Mode of Action

1-Amino-1-deoxy-beta-D-galactose acts as a competitive inhibitor for its target enzymes . It mimics the structure of the substrate, allowing it to bind to the active site of the enzyme. This prevents the actual substrate from binding, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

The compound affects the galactose metabolism pathway by inhibiting the action of β-D-galactosidase and galactose oxidase . This can lead to a decrease in the breakdown of lactose and the oxidation of primary alcohols, affecting downstream metabolic processes.

Result of Action

The inhibition of β-D-galactosidase and galactose oxidase by 1-Amino-1-deoxy-beta-D-galactose can lead to changes at the molecular and cellular levels. For instance, it can result in an accumulation of lactose and primary alcohols, and a decrease in the production of glucose, galactose, and aldehydes .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-FPRJBGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74867-91-7
Record name D-Galactopyranosylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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